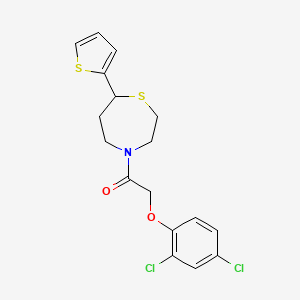

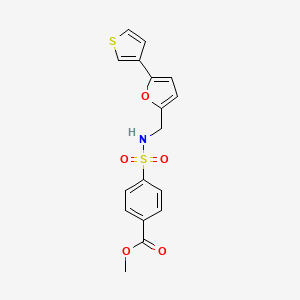

![molecular formula C17H18BrN3O2S B2517423 2-(Benzylsulfanyl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one CAS No. 2097920-02-8](/img/structure/B2517423.png)

2-(Benzylsulfanyl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(Benzylsulfanyl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one is a complex organic molecule that likely exhibits a range of interesting chemical properties due to the presence of multiple functional groups, including a benzylsulfanyl group, a bromopyrimidinyl group, and a pyrrolidinyl group. While the specific compound is not directly discussed in the provided papers, related compounds and functional groups are mentioned, which can help infer some of the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multicomponent reactions, as seen in the synthesis of N-benzylidene-2-phenylimidazo[1,2-a]pyridines, which are formed via a one-pot reaction catalyzed by (bromodimethylsulfonium) bromide . Similarly, the synthesis of the compound of interest may involve a multistep process, potentially starting with a 2-aminopyridine derivative and incorporating a benzylsulfanyl group through a substitution reaction. The synthesis of 2-benzyl(allyl)sulfanyl-5-allyl-6-methylpyrimidin-4(3H)-ones through alkylation with benzyl chloride suggests a possible route for introducing the benzylsulfanyl group into the target molecule .

Molecular Structure Analysis

The molecular structure of the compound would likely be influenced by the presence of the benzylsulfanyl and bromopyrimidinyl groups. For instance, 1,2-bis[(pyridin-2-ylmethyl)sulfanyl]ethane has been crystallized and shows a three-dimensional network structure due to C-H···N and C-H···S interactions . These types of non-covalent interactions could also be relevant to the structure of the compound , potentially affecting its crystallinity and stability.

Chemical Reactions Analysis

The reactivity of the compound would be multifaceted due to its diverse functional groups. For example, the bromopyrimidinyl group could undergo nucleophilic substitution reactions, similar to the halocyclization reactions observed with 5-allyl-2-benzyl(allyl)sulfanyl-6-methylpyrimidin-4(3H)-ones . The benzylsulfanyl group could also participate in reactions, potentially acting as a leaving group or undergoing oxidative transformations.

Physical and Chemical Properties Analysis

The physical properties of the compound, such as melting point, solubility, and crystallinity, would be influenced by its molecular structure and the intermolecular forces present. The chemical properties, including reactivity and stability, would be determined by the functional groups present. For instance, the presence of a benzylsulfanyl group could impart nucleophilic character to the molecule, while the bromopyrimidinyl group could make it susceptible to electrophilic aromatic substitution reactions. The pyrrolidinyl group could confer basicity to the compound and participate in hydrogen bonding.

科学的研究の応用

Catalysis and Chemical Synthesis

2-(Benzylsulfanyl) derivatives are involved in the development of water-soluble half-sandwich complexes that have shown efficiency in catalytic transfer hydrogenation of carbonyl compounds in water. These complexes are studied for their potential in sustainable chemistry applications, demonstrating the role of such compounds in facilitating environmentally friendly chemical reactions. The research by Prakash et al. (2014) on [(η5-Cp*/η6-benzene)M(L)Cl][PF6] complexes provides insights into the structural and catalytic properties of these compounds, highlighting their significance in catalysis and chemical synthesis (Prakash, Joshi, Sharma, Gupta, & Singh, 2014).

Antioxidant and Anticorrosive Properties

Compounds containing the benzylsulfanyl moiety are also explored for their antioxidant and anticorrosive potentials, especially in industrial applications such as lubricants and motor oils. The work by Hassan et al. (2010) delves into the synthesis of pyrimidine derivatives utilizing thiopyrimidine as a key intermediate, leading to the production of compounds evaluated for their antioxidant and corrosion-inhibiting capabilities in motor oils (Hassan, Amer, Moawad, & Shaker, 2010).

Synthesis of Heterocyclic Compounds

The synthesis and transformation of heterocyclic compounds, including pyrrolo[3.2-b]pyridine derivatives, are significant areas of research involving 2-(benzylsulfanyl) derivatives. These processes, studied by Riedl et al. (2003), involve cycloaddition reactions and subsequent transformations, which are crucial in the development of new pharmaceuticals and materials (Riedl, Kövér, Soós, Hajos, Egyed, Fábián, & Messmer, 2003).

Coordination Chemistry and Metal Complexes

Research into the coordination chemistry of 2-(phenylsulfanyl)pyridine derivatives, including their Au(III) chloride complexes, unveils their potential in catalysis and molecular recognition. Studies by Mruk et al. (2020) on these complexes provide insights into their structural and NMR spectroscopic characteristics, further expanding the scope of 2-(benzylsulfanyl) derivatives in the synthesis of complex molecular systems (Mruk, Pazderski, Ścianowski, & Wojtczak, 2020).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-benzylsulfanyl-1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrN3O2S/c18-14-8-19-17(20-9-14)23-15-6-7-21(10-15)16(22)12-24-11-13-4-2-1-3-5-13/h1-5,8-9,15H,6-7,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIWYVLIOHOENP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)CSCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

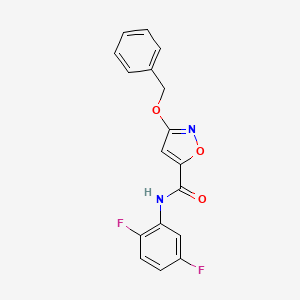

![2-Chloro-1-[4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B2517342.png)

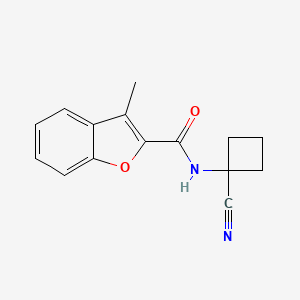

![4-amino-N-isopropyl-5-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}isothiazole-3-carboxamide](/img/structure/B2517344.png)

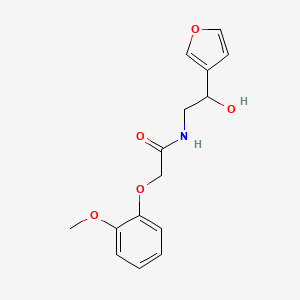

![N-(4,4-difluorocyclohexyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2517346.png)

![Tert-butyl 6-[(4-methyl-1,3-thiazol-5-yl)methylamino]-1,4-oxazepane-4-carboxylate](/img/structure/B2517347.png)

![5-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B2517350.png)

![(7-{[(2-Chloro-4-fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2517351.png)

![N-(2-chlorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2517359.png)

![3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzoic acid](/img/structure/B2517363.png)